2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, also known by its chemical formula , is a compound that has garnered attention in the field of chemical research. It is classified as an organic compound and falls under the category of piperidine derivatives. The compound is primarily utilized in various scientific applications, particularly in medicinal chemistry and pharmacological studies.
The compound is cataloged with the CAS number 1219948-54-5 and has a molecular weight of 277.79 g/mol. It is recognized for its potential utility in research settings, particularly those focusing on the synthesis of biologically active compounds. The classification of this compound aligns it with other piperidine-based structures, which are known for their diverse biological activities .
The synthesis of 2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can be approached through several methods, primarily involving the reaction of piperidine derivatives with tetrahydro-2H-pyran-4-carboxylic acid esters. A common method includes:
The molecular structure of 2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride features a tetrahydropyran ring fused with a piperidine moiety. The structural representation can be expressed using various notations:
InChI=1S/C13H23NO3.ClH/c15-13(11-4-8-16-9-5-11)17-10-6-12-3-1-2-7-14-12;/h11-12,14H,1-10H2;1H
C1CCNC(C1)CCOC(=O)C2CCOCC2.Cl
This structure indicates a complex arrangement that contributes to its chemical properties and potential interactions within biological systems .
The compound can participate in various chemical reactions typical for esters and amines, including:
While specific data on the mechanism of action for 2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride may be limited, compounds of this nature often interact with biological receptors or enzymes due to their structural similarities with neurotransmitters or other bioactive molecules. The proposed mechanisms include:
Further research is necessary to elucidate detailed mechanisms specific to this compound .
The physical properties of 2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride include:
Chemical properties include:
The primary applications of 2-(2-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride are found in:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9